molecular formula C4H4BrNO2S2 B13216996 4-Bromothiophene-3-sulfonamide

4-Bromothiophene-3-sulfonamide

Cat. No.: B13216996
M. Wt: 242.1 g/mol
InChI Key: PCTWUFLFANAQQQ-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene-based sulfonamides Thiophene is a five-membered aromatic ring containing sulfur, and sulfonamides are compounds that contain the sulfonamide functional group (R-SO₂NH₂)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method is the bromination of thiophene at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromothiophene is then subjected to sulfonamide formation by reacting with sulfonamide precursors under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Reactions: Products include substituted thiophene derivatives.

    Oxidation Reactions: Oxidized thiophene derivatives.

    Coupling Reactions: Coupled products with extended conjugation or functionalization.

Mechanism of Action

The mechanism of action of 4-Bromothiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to decreased production of aqueous humor in the eye, reducing intraocular pressure in glaucoma . The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the thiophene ring contributes to the compound’s overall stability and specificity.

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Another thiophene-based sulfonamide with similar inhibitory properties.

    4-Chlorothiophene-3-sulfonamide: A chlorinated analog with potentially different reactivity and biological activity.

    Thiophene-3-sulfonamide: A non-halogenated analog with distinct properties.

Uniqueness: 4-Bromothiophene-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.1 g/mol

IUPAC Name

4-bromothiophene-3-sulfonamide

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

PCTWUFLFANAQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)S(=O)(=O)N

Origin of Product

United States

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